3-n-Hexylthiobenzyl alcohol

Description

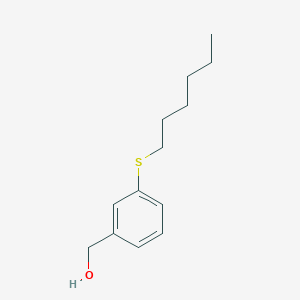

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hexylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10,14H,2-5,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFPHKHOHBBVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Methodologies for 3 N Hexylthiobenzyl Alcohol

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The retrosynthetic analysis of 3-n-Hexylthiobenzyl alcohol reveals several plausible synthetic disconnections. The two primary functional groups, the thioether and the benzyl (B1604629) alcohol, can be installed at different stages of the synthesis, leading to various precursor molecules.

A primary disconnection can be made at the carbon-sulfur bond of the thioether linkage. This suggests a precursor such as 3-mercaptobenzyl alcohol and an n-hexyl halide, or a 3-halobenzyl alcohol and n-hexane-1-thiol. Another key disconnection involves the carbon-carbon bond of the hydroxymethyl group, pointing towards a 3-(n-hexylthio)benzaldehyde or a corresponding benzoic acid derivative as a precursor.

These disconnections lead to the identification of several key precursors for the synthesis of this compound:

3-Halobenzyl alcohols (e.g., 3-bromobenzyl alcohol or 3-chlorobenzyl alcohol): These are versatile precursors where the halogen can be displaced by a thiol nucleophile.

n-Hexane-1-thiol: This commercially available thiol can act as the nucleophile to introduce the n-hexylthio group.

3-(n-Hexylthio)benzaldehyde: This precursor can be reduced to the target benzyl alcohol.

3-Mercaptobenzyl alcohol: This precursor can be alkylated with an n-hexyl halide.

Methyl 3-(n-hexylthio)benzoate: This ester can be reduced to the corresponding benzyl alcohol.

The choice of precursors often depends on their commercial availability, cost, and the efficiency of the subsequent synthetic transformations.

Targeted Chemical Synthesis Routes

Based on the retrosynthetic analysis, several targeted chemical synthesis routes can be designed for the preparation of this compound. These routes primarily focus on the formation of the thioether bond and the synthesis of the benzyl alcohol moiety.

A common and straightforward method for the synthesis of aryl thioethers is the nucleophilic substitution of a halide on an aromatic ring with a thiolate. In the context of this compound, this can be achieved by reacting a 3-halobenzyl alcohol with n-hexane-1-thiol in the presence of a base.

The reaction typically proceeds via an SNAr mechanism, which is facilitated by the presence of activating groups on the aromatic ring. However, for an unactivated ring like in 3-halobenzyl alcohol, transition-metal catalysis is often employed to facilitate the reaction. Palladium and copper-based catalysts are commonly used for C-S bond formation.

Table 1: Representative Conditions for Thioether Formation via Nucleophilic Substitution

| Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2/Xantphos | Cs2CO3 | Toluene | 110 | 85-95 |

| CuI/L-proline | K2CO3 | DMSO | 100 | 70-85 |

| None (for activated halides) | NaH | DMF | 25-80 | Varies |

Note: The yields are typical for analogous aryl thioether syntheses and may vary for the specific synthesis of this compound.

An alternative approach within this category is the alkylation of 3-mercaptobenzyl alcohol with an n-hexyl halide (e.g., n-hexyl bromide). This reaction is a classical Williamson ether synthesis analogue for thioethers and generally proceeds under milder conditions with a strong base to deprotonate the thiol.

Another efficient strategy involves the synthesis of a precursor molecule containing the 3-n-hexylthio moiety and a carbonyl group at the benzylic position, which is then reduced to the alcohol. A common precursor for this route is 3-(n-hexylthio)benzaldehyde.

The synthesis of 3-(n-hexylthio)benzaldehyde can be accomplished by the reaction of 3-mercaptobenzaldehyde with an n-hexyl halide or by the reaction of 3-halobenzaldehyde with n-hexane-1-thiol. Once the aldehyde is obtained, it can be selectively reduced to the corresponding benzyl alcohol using a variety of reducing agents.

Table 2: Common Reducing Agents for the Conversion of Benzaldehydes to Benzyl Alcohols

| Reducing Agent | Solvent | Temperature (°C) | Key Features |

| Sodium borohydride (NaBH4) | Methanol/Ethanol | 0-25 | Mild, selective for aldehydes and ketones |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether/THF | 0-35 | Powerful, reduces most carbonyls |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene/Hexane | -78 to 0 | Can be used for partial reduction of esters |

| Hydrogen (H2) with catalyst (e.g., Pd/C) | Ethanol/Ethyl acetate | 25-50 | Catalytic hydrogenation |

The choice of reducing agent is crucial to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. For the reduction of an aldehyde, sodium borohydride is often the reagent of choice due to its mildness and ease of handling.

More complex synthetic routes may involve multiple steps and functional group interconversions (FGIs). For instance, one could start from 3-nitrobenzyl alcohol. The nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. The diazonium salt can subsequently be displaced by a hexylthiolate group.

Another multi-step approach could begin with 3-methylbenzyl alcohol (m-tolyl carbinol). The methyl group could be brominated to a benzyl bromide, which then undergoes substitution with a hexylthiolate. However, this approach might suffer from selectivity issues.

A plausible multi-step synthesis is outlined below:

Nitration of Toluene: Toluene is nitrated to give a mixture of ortho, meta, and para-nitrotoluene. The meta isomer is separated.

Oxidation: The methyl group of m-nitrotoluene is oxidized to a carboxylic acid, yielding 3-nitrobenzoic acid.

Thioether Formation: The nitro group is reduced to an amine, which is then diazotized and substituted with hexylthiolate to give 3-(n-hexylthio)benzoic acid.

Reduction: The carboxylic acid is then reduced to the benzyl alcohol, for example, by conversion to the methyl ester followed by reduction with LiAlH4.

Stereoselective and Enantioselective Synthesis Considerations

The target molecule, this compound, is achiral as the benzylic carbon is not a stereocenter. However, the principles of stereoselective and enantioselective synthesis are crucial in organic chemistry and can be discussed in the context of related chiral benzyl alcohols.

If a substituent were present at the benzylic carbon, creating a chiral center, enantioselective synthesis would be necessary to obtain a single enantiomer. This is often achieved through:

Asymmetric Reduction of a Prochiral Ketone: A 3-(n-hexylthio)acetophenone could be reduced using a chiral reducing agent, such as a borane complex with a chiral ligand (e.g., CBS catalyst), to yield one enantiomer of the corresponding secondary benzyl alcohol preferentially.

Kinetic Resolution: A racemic mixture of a chiral benzyl alcohol could be resolved by enzymatic acylation, where one enantiomer reacts faster than the other, allowing for their separation.

While not directly applicable to the synthesis of this compound itself, these considerations are paramount in the synthesis of many structurally similar and biologically active molecules.

Principles of Green Chemistry in Synthetic Pathway Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are generally more atom-economical than substitution reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) with greener alternatives such as water, ethanol, or supercritical CO2. Utilizing less toxic and hazardous reagents is also a key aspect.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The use of heterogeneous catalysts that can be easily recovered and recycled is particularly advantageous.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources.

For the synthesis of this compound, green approaches could involve:

Using a recyclable copper or palladium catalyst for the thioether formation in a greener solvent like ethanol or water.

Employing catalytic transfer hydrogenation for the reduction of the carbonyl precursor, using a safe hydrogen donor like formic acid or isopropanol.

Exploring enzymatic methods for specific transformations, which often proceed under mild conditions in aqueous media with high selectivity.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Mechanistic Studies of Chemical Reactions Involving 3 N Hexylthiobenzyl Alcohol

Nucleophilic Substitution Pathways (Sɴ1, Sɴ2) of the Hydroxyl Moiety

The hydroxyl group of an alcohol is a poor leaving group, and its conversion to an alkyl halide or substitution by another nucleophile requires activation. This is typically achieved under acidic conditions, where the hydroxyl group is protonated to form a much better leaving group: water. For a primary benzylic alcohol like 3-n-hexylthiobenzyl alcohol, both Sɴ1 and Sɴ2 pathways are mechanistically plausible, with the predominant pathway dictated by the reaction conditions.

The Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. This pathway is favored for primary substrates due to minimal steric hindrance. For this compound, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) proceeds via an Sɴ2-like mechanism after the hydroxyl group is converted into a better leaving group (a chlorosulfite or bromophosphite ester, respectively). Strong nucleophiles in polar aprotic solvents also favor the Sɴ2 pathway.

The Sɴ1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. While primary carbocations are typically unstable, the benzylic position in this compound can stabilize the positive charge through resonance with the aromatic ring. This makes the Sɴ1 pathway accessible, particularly with strong acids like HBr or HI in polar protic solvents, which facilitate the formation of the benzylic carbocation after protonation and loss of water.

| Reagent/Conditions | Predominant Mechanism | Major Product |

|---|---|---|

| SOCl₂ in pyridine | Sɴ2 | 1-(chloromethyl)-3-(hexylthio)benzene |

| PBr₃ in ether | Sɴ2 | 1-(bromomethyl)-3-(hexylthio)benzene |

| Concentrated HBr, heat | Sɴ1 | 1-(bromomethyl)-3-(hexylthio)benzene |

| 1. TsCl, pyridine; 2. NaCN, DMSO | Sɴ2 | 2-(3-(hexylthio)phenyl)acetonitrile |

Elimination Reaction Mechanisms (E1, E2) Leading to Olefinic Products

Elimination reactions of alcohols result in the formation of alkenes through the removal of the hydroxyl group and a proton from an adjacent carbon. These reactions are typically acid-catalyzed and require heat.

The E1 (Elimination Unimolecular) mechanism proceeds through a carbocation intermediate, similar to the Sɴ1 pathway. For this compound, treatment with a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures would protonate the alcohol, leading to the formation of a benzylic carbocation upon loss of water. acs.org A weak base (like water or HSO₄⁻) then removes a proton from the adjacent carbon to form the alkene, 1-(hexylthio)-3-vinylbenzene. This pathway is often competitive with Sɴ1 reactions. acs.org

The E2 (Elimination Bimolecular) mechanism is a concerted process where a strong base removes a proton while the leaving group departs simultaneously. reddit.com This pathway avoids a carbocation intermediate and is generally preferred for primary substrates. ku.edu To facilitate an E2 reaction, the poor hydroxyl leaving group must first be converted into a better one, such as a tosylate (-OTs). Subsequent treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, would then lead to the formation of 1-(hexylthio)-3-vinylbenzene. thieme-connect.de

| Reagent/Conditions | Predominant Mechanism | Major Product |

|---|---|---|

| Conc. H₂SO₄, heat (e.g., 180°C) | E1 | 1-(hexylthio)-3-vinylbenzene |

| 1. TsCl, pyridine; 2. KOC(CH₃)₃ | E2 | 1-(hexylthio)-3-vinylbenzene |

Oxidation Reaction Pathways of the Primary Alcohol

The primary alcohol functional group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. acs.orgrsc.org

Oxidation to Aldehyde : Mild oxidizing agents can selectively oxidize a primary alcohol to an aldehyde without further oxidation to a carboxylic acid. jk-sci.com Reagents that accomplish this include Pyridinium Chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) or conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). These reactions yield 3-(hexylthio)benzaldehyde. The mechanism for chromium-based oxidants involves the formation of a chromate (B82759) ester, followed by the removal of a proton from the benzylic carbon in an E2-like step. acs.org

Oxidation to Carboxylic Acid : Strong oxidizing agents will oxidize the primary alcohol to the corresponding carboxylic acid. acs.orgjk-sci.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ or CrO₃ and H₂SO₄), or Jones reagent. acs.org The reaction proceeds through the aldehyde intermediate, which is then rapidly hydrated and oxidized further to yield 3-(hexylthio)benzoic acid.

| Oxidizing Agent | Reaction Product | Oxidation Level |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 3-(hexylthio)benzaldehyde | Aldehyde |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 3-(hexylthio)benzaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | 3-(hexylthio)benzoic acid | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | 3-(hexylthio)benzoic acid | Carboxylic Acid |

Reduction Reaction Mechanisms

While the alcohol functional group is already in a reduced state, the benzylic C-O bond can undergo reductive cleavage, a reaction known as hydrogenolysis. This process effectively reduces the benzyl (B1604629) alcohol to a methyl group. The most common method for this transformation is catalytic hydrogenation, typically using a palladium on carbon catalyst (Pd/C) with hydrogen gas (H₂). researchgate.netchemicalforums.com

Reactivity and Transformations Involving the Thioether Moiety (e.g., Sulfoxidation)

The sulfur atom of the thioether moiety in this compound is nucleophilic and susceptible to oxidation. It can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone.

Oxidation to Sulfoxide : Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, will convert the thioether to a sulfoxide. This reaction yields (3-(hydroxymethyl)phenyl)(hexyl)sulfoxide, which contains a new chiral center at the sulfur atom.

Oxidation to Sulfone : The use of excess oxidizing agent, stronger oxidants (like KMnO₄), or higher reaction temperatures will further oxidize the sulfoxide to the corresponding sulfone. This two-step oxidation results in the formation of 3-(hexylsulfonyl)benzyl alcohol. The sulfur atom in the sulfone is in its highest oxidation state and is no longer nucleophilic.

| Reagent/Conditions | Sulfur Oxidation State | Product |

|---|---|---|

| 1 eq. m-CPBA, 0°C | Sulfoxide | (3-(hydroxymethyl)phenyl)(hexyl)sulfoxide |

| >2 eq. m-CPBA, heat | Sulfone | 3-(hexylsulfonyl)benzyl alcohol |

| H₂O₂, acetic acid | Sulfone | 3-(hexylsulfonyl)benzyl alcohol |

Aromatic Ring Reactivity and Substituent Effects on Reaction Kinetics

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are determined by the electronic effects of the two substituents: the hydroxymethyl group (-CH₂OH) and the n-hexylthio group (-S-Hexyl).

-CH₂OH (Hydroxymethyl) Group : This group is weakly deactivating due to the inductive electron-withdrawing effect of the oxygen atom. It is an ortho, para-director.

-S-Hexyl (Thioether) Group : This group is an activating group. The sulfur atom's ability to donate a lone pair of electrons into the ring via resonance outweighs its inductive withdrawal. It is a strong ortho, para-director.

Since both substituents are ortho, para-directors and are situated meta to each other (at positions 1 and 3), their directing effects are reinforcing, guiding incoming electrophiles to the same positions. The more powerful activating group, the thioether, will exert the dominant influence on the reaction kinetics and regioselectivity.

The positions activated for electrophilic attack are C2, C4, and C6.

Position 2 : Ortho to both -CH₂OH and -S-Hexyl.

Position 4 : Para to -CH₂OH and ortho to -S-Hexyl.

Position 6 : Ortho to -CH₂OH and para to -S-Hexyl.

Substitution is expected to occur at all three positions, with the major product distribution depending on the specific electrophile and reaction conditions, accounting for steric hindrance from the n-hexyl group, which might slightly disfavor the C2 position.

| EAS Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mixture of 5-(hexylthio)-2-nitrobenzyl alcohol and 3-(hexylthio)-4-nitrobenzyl alcohol |

| Bromination | Br₂, FeBr₃ | Mixture of 2-bromo-3-(hexylthio)benzyl alcohol and 4-bromo-3-(hexylthio)benzyl alcohol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Mainly 4-acetyl-3-(hexylthio)benzyl alcohol (due to steric hindrance at ortho positions) |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 N Hexylthiobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 3-n-Hexylthiobenzyl alcohol provides distinct signals for the aromatic, benzylic, hydroxyl, and aliphatic protons. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-7.4 ppm) due to the deshielding effect of the aromatic ring current. fiveable.mepressbooks.pub The substitution pattern on the benzene (B151609) ring (1,3-disubstitution) would lead to a complex splitting pattern for the four aromatic protons. The benzylic methylene (B1212753) protons (-CH₂OH) are anticipated to resonate as a singlet around δ 4.6 ppm. The hydroxyl proton (-OH) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is typically found in the δ 2-5 ppm range. The n-hexyl chain protons will show characteristic aliphatic signals in the upfield region (δ 0.8-3.0 ppm). The methylene group attached to the sulfur atom (-S-CH₂-) is the most deshielded of the alkyl chain and is expected to be a triplet around δ 2.9 ppm.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom. Aromatic carbons typically resonate in the δ 120-140 ppm range. openstax.org The carbon atom attached to the sulfur (C-S) and the carbon attached to the hydroxymethyl group (C-CH₂OH) are expected to be deshielded relative to the other aromatic carbons. The benzylic carbon (-CH₂OH) signal is predicted to be around δ 65 ppm, while the carbons of the n-hexyl chain will appear in the aliphatic region (δ 14-35 ppm).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (4 protons) | 7.0 - 7.4 | Multiplet | - |

| Benzylic CH₂ | ~4.6 | Singlet | - |

| Hydroxyl OH | Variable (e.g., ~2.5) | Broad Singlet | - |

| S-CH₂-(CH₂)₄-CH₃ | ~2.9 | Triplet | ~7.5 |

| S-CH₂-CH₂-(CH₂)₃-CH₃ | ~1.6 | Quintet | ~7.5 |

| -(CH₂)₃-CH₂-CH₃ | ~1.4 | Multiplet | - |

| -CH₂-CH₃ | ~1.3 | Multiplet | - |

| -CH₃ | ~0.9 | Triplet | ~7.0 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | ~139 |

| Aromatic C-CH₂OH | ~142 |

| Aromatic C-H (4 carbons) | 125 - 130 |

| Benzylic CH₂OH | ~65 |

| S-CH₂-(CH₂)₄-CH₃ | ~35 |

| S-CH₂-CH₂-(CH₂)₃-CH₃ | ~31 |

| S-(CH₂)₂-CH₂-(CH₂)₂-CH₃ | ~29 |

| S-(CH₂)₃-CH₂-CH₂-CH₃ | ~28 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to changes in the dipole moment during molecular vibrations. For this compound, a prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl group and benzylic methylene are expected between 2850 and 3000 cm⁻¹. pressbooks.pub The aromatic C=C stretching vibrations will give rise to a series of absorptions in the 1450-1600 cm⁻¹ range. openstax.org A strong C-O stretching band for the primary alcohol should be visible around 1050 cm⁻¹. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, offers complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce strong Raman signals. The C-S bond, while showing a weak IR band, may provide a more distinct signal in the Raman spectrum. Aliphatic C-H stretching and bending modes are also readily observed.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| CH₂ Bend | ~1465 | ~1465 | Medium |

| C-O Stretch | ~1050 | ~1050 | Strong (IR) |

| C-S Stretch | 600 - 800 | 600 - 800 | Weak (IR), Medium (Raman) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₃H₂₀OS), the exact molecular weight is 224.1286 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak is expected at m/z 224. The fragmentation of this ion would likely proceed through several characteristic pathways for benzyl (B1604629) alcohols and thioethers. youtube.comyoutube.com

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of the hydroxymethyl radical (•CH₂OH) or cleavage of the S-C(alkyl) bond. However, the most prominent fragmentation for benzyl alcohols is often the loss of a hydrogen atom to form a stable oxonium ion, or the loss of water.

Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atom can occur, leading to the loss of a pentyl radical (•C₅H₁₁) to form a fragment at m/z 137.

Loss of Water: A characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), which would produce a fragment ion at m/z 206 (M-18). youtube.com

Thioether Fragmentation: Cleavage of the benzyl C-S bond could generate a hexylthio radical and a benzyl alcohol cation (m/z 108) or, more likely, a tropylium (B1234903) ion (m/z 91) after rearrangement.

Hexyl Chain Fragmentation: The aliphatic chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂).

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 224 | [C₁₃H₂₀OS]⁺˙ | Molecular Ion (M⁺˙) |

| 206 | [C₁₃H₁₈S]⁺˙ | Loss of H₂O |

| 137 | [C₇H₇S]⁺ | Alpha-cleavage at sulfur, loss of •C₅H₁₁ |

| 123 | [C₇H₇S]⁺ | Cleavage of S-C(alkyl) bond, loss of •C₆H₁₃ |

| 107 | [C₇H₇O]⁺ | Loss of •C₆H₁₃S |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the substituted benzene ring. fiveable.me Aromatic compounds typically exhibit two main absorption bands: a strong primary band (E-band) around 200-210 nm and a weaker, fine-structured secondary band (B-band) between 255-275 nm. openstax.orglibretexts.org

The presence of the hydroxyl (-OH) and hexylthio (-SCH₂C₅H₁₁) substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen and sulfur atoms.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Predicted λ_max (nm) | Electronic Transition | Associated Chromophore |

| ~215 | π → π* (E-band) | Substituted Benzene Ring |

| ~270 | π → π* (B-band) | Substituted Benzene Ring |

Application of Multi-way Chemometric Methods in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of spectroscopy, multi-way chemometric methods are particularly powerful for analyzing complex datasets where multiple spectra are collected over time, under varying conditions, or for different samples.

For a compound like this compound, chemometric techniques could be applied in several scenarios:

Mixture Analysis: If the compound were present in a complex mixture (e.g., a reaction medium or an environmental sample), techniques like Principal Component Analysis (PCA) could be used to identify patterns and distinguish the spectral signature of the target compound from interfering species.

Quantitative Analysis: Partial Least Squares (PLS) regression could be employed to build a predictive model correlating spectroscopic data (e.g., IR or UV-Vis spectra) with the concentration of this compound. This would allow for rapid and non-destructive quantification.

Process Monitoring: In a synthesis or degradation study involving this compound, multivariate curve resolution (MCR) could be used to deconvolve the evolving spectral data into the pure component spectra and concentration profiles of reactants, intermediates, and products.

By applying these advanced data analysis techniques, a much deeper understanding of the compound's behavior in complex systems can be achieved beyond the simple structural elucidation of the pure substance.

Theoretical and Computational Chemistry Studies of 3 N Hexylthiobenzyl Alcohol

Quantum Chemical Calculations (Ab Initio, Density Functional Theory (DFT)) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 3-n-Hexylthiobenzyl alcohol. Methods like ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to model the molecule's geometry, orbital energies, and thermodynamic stability.

DFT calculations, often using functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed picture of the electron distribution. The presence of the sulfur atom in the thioether linkage and the oxygen in the alcohol group introduces significant polarity and sites for potential intermolecular interactions. The electron-donating nature of the hexylthio group can influence the electronic properties of the benzyl (B1604629) ring and the reactivity of the benzylic alcohol.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For substituted benzyl alcohols, these calculations help in understanding how different functional groups modulate the electronic properties. For instance, DFT has been successfully used to predict ionization energies and bond dissociation energies for various benzyl alcohol derivatives.

Table 1: Predicted Electronic Properties of Benzyl Alcohol Derivatives from DFT Calculations (Note: This table presents typical data for analogous compounds as direct data for this compound is not available in the literature.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| O-H Bond Dissociation Energy | 85 kcal/mol | Relates to the ease of hydrogen abstraction from the alcohol. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of this compound over time. MD simulations model the molecule's movements by solving Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule explores different shapes and interacts with its environment.

Furthermore, simulations in different solvents can elucidate the role of solute-solvent interactions. For example, in an aqueous environment, the hydrophobic hexyl chain would likely adopt a more compact conformation to minimize its contact with water, while the polar alcohol group would engage in hydrogen bonding. In a nonpolar solvent, the alkyl chain might be more extended. The dynamic behavior of the benzyl alcohol group, such as its rotational freedom, has been a subject of both experimental and theoretical studies for the parent molecule.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, theoretical calculations can provide valuable information for interpreting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Vibrational frequencies calculated using DFT methods can be correlated with experimental IR and Raman spectra. theaic.org The calculated spectrum for this compound would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the alkyl chain, and vibrations associated with the C-S bond of the thioether. These theoretical predictions can be crucial for assigning experimental spectral bands.

NMR chemical shifts can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. Theoretical calculations of ¹H and ¹³C NMR spectra would help in assigning the signals from the different protons and carbons in the molecule, including those in the hexyl chain, the benzyl ring, and the benzylic position.

UV-Vis spectra, which provide information about electronic transitions, can be modeled using Time-Dependent DFT (TD-DFT). The calculations would likely predict π-π* transitions associated with the benzene (B151609) ring, and how these are influenced by the hexylthio and hydroxymethyl substituents.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is illustrative and based on typical values for substituted benzyl alcohols and thioethers.)

| Spectroscopic Technique | Predicted Feature | Corresponding Structural Unit |

| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch |

| ~2850-2960 cm⁻¹ | C-H stretch (alkyl) | |

| ~3030 cm⁻¹ | C-H stretch (aromatic) | |

| ¹H NMR Spectroscopy | ~7.2-7.4 ppm | Aromatic protons |

| ~4.6 ppm | Benzylic (-CH₂OH) protons | |

| ~2.9 ppm | -S-CH₂- protons | |

| ~0.9-1.7 ppm | Hexyl chain protons | |

| ¹³C NMR Spectroscopy | ~125-140 ppm | Aromatic carbons |

| ~64 ppm | Benzylic (-CH₂OH) carbon | |

| ~35 ppm | -S-CH₂- carbon |

Reaction Pathway Modeling, Transition State Analysis, and Kinetic Predictions

Theoretical chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that can be difficult to probe experimentally. For this compound, a key reaction of interest is the oxidation of the benzyl alcohol moiety to the corresponding aldehyde or carboxylic acid. researchgate.netgdut.edu.cnresearchgate.netmdpi.com

By modeling the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For the oxidation of this compound, different reaction pathways could be explored, for example, involving different oxidizing agents or catalysts. mdpi.comnih.gov Transition state analysis would reveal the geometry of the molecule at the peak of the energy barrier, providing clues about the reaction mechanism (e.g., whether it proceeds via a hydride transfer or a radical mechanism). From the calculated activation energies, it is possible to estimate reaction rate constants using transition state theory. These predictions can be valuable for optimizing reaction conditions in a laboratory setting.

In Silico Frameworks for Predictive Design and Screening

In silico methods are increasingly used in the early stages of drug discovery and materials science for the design and screening of new molecules with desired properties. While there are no specific in silico screening studies focused on this compound, the principles of such frameworks can be applied to this class of compounds.

For instance, if one were interested in designing derivatives of this compound with specific biological activities, a quantitative structure-activity relationship (QSAR) model could be developed. This would involve synthesizing and testing a series of related compounds and then using computational descriptors (such as those derived from quantum chemical calculations) to build a statistical model that correlates molecular structure with biological activity. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts.

Similarly, in materials science, computational screening could be used to predict the properties of a range of substituted benzyl thioethers for applications such as organic electronics or as components of self-assembled monolayers. Properties such as electronic conductivity, thermal stability, and intermolecular interactions could be calculated for a virtual library of compounds, allowing for the identification of promising candidates for further experimental investigation.

Structure Activity/property Relationship Sar/spr Studies of 3 N Hexylthiobenzyl Alcohol and Its Analogs

Elucidation of Molecular Descriptors Influencing Chemical Behavior

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. In the context of 3-n-Hexylthiobenzyl alcohol and its analogs, these descriptors are crucial for understanding and predicting their behavior. Key descriptors include those related to lipophilicity, electronic effects, and molecular size.

Lipophilicity, often expressed as the logarithm of the 1-octanol/water partition coefficient (log Kow or LogP), is a critical descriptor for predicting a compound's behavior in biological and environmental systems. nih.gov For benzyl (B1604629) alcohol derivatives, a linear relationship is often observed between their biological activity and their log Kow value. nih.gov The n-hexyl group in this compound significantly contributes to its lipophilicity.

Electronic properties are described by parameters such as the Hammett sigma constant (σ), which quantifies the electron-donating or electron-withdrawing effect of a substituent on a benzene (B151609) ring. nih.gov The predictability of quantitative structure-activity relationship (QSAR) models for substituted benzyl alcohols has been shown to be significantly enhanced by including the Hammett constant as a descriptor alongside log Kow. nih.gov The sulfur atom in the thioether linkage and its position on the benzyl ring influence the electronic density of the molecule, affecting its reactivity.

Topological and whole-molecule descriptors, such as topological length, volume, and lipophilicity, are also used in Quantitative Structure-Property Relationship (QSPR) models for sulfur-containing compounds to predict properties like antioxidant activity. nih.govresearchgate.net These descriptors encode information about the size, shape, and branching of a molecule.

Table 1: Key Molecular Descriptors and Their Relevance

| Descriptor Category | Specific Descriptor | Significance for this compound Analogs |

|---|---|---|

| Lipophilicity | LogP (log Kow) | Influences solubility, membrane permeability, and biological interactions. nih.govnih.gov |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing nature of substituents, affecting reaction rates and mechanisms. nih.gov |

| Topological | Topological Volume | Relates to molecular size and steric effects, influencing how the molecule fits into active sites or interacts with other molecules. nih.govresearchgate.net |

| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Can be used in QSAR models to predict reactivity and toxicity of chemicals. researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Analogous Compounds

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. nih.govresearchgate.net These models are powerful tools for predicting the properties of new, unsynthesized compounds.

For analogous compounds such as substituted benzyl alcohols, QSAR models have been successfully developed. For instance, the toxicity of 20 different mono-substituted benzyl alcohols was effectively modeled using a two-descriptor equation: nih.gov

log BR = 0.8395(log Kow) + 1.4422(σ) - 1.6823 nih.gov

Where:

log BR is the biological response (toxicity).

log Kow is the octanol-water partition coefficient.

σ is the Hammett sigma constant.

This model demonstrates that both the lipophilicity and the electronic effects of the substituents are critical determinants of the biological activity of benzyl alcohols. nih.gov

The development of QSPR models often involves computational software that can calculate a wide range of descriptors and use machine learning methods to build and validate predictive models. nih.govnih.gov For example, consensus QSPR models for sulfur-containing alkylphenols have been built using a combination of Multilevel Neighborhoods of Atoms (MNA), Quantitative Neighborhoods of Atoms (QNA), and whole-molecule descriptors to predict antioxidant activity with high accuracy. nih.govresearchgate.netmdpi.com These approaches could be directly applied to a series of this compound analogs to predict various properties, such as reaction rate constants or binding affinities.

Table 2: Example Framework for a QSPR Model of Thiobenzyl Alcohol Analogs

| Dependent Variable (Property) | Independent Variables (Descriptors) | Statistical Method | Model Performance Metric |

|---|---|---|---|

| Antioxidant Activity (logk7) | Lipophilicity, Topological Volume, QNA Descriptors | Consensus Modeling | R² > 0.6, Q² > 0.5 nih.govresearchgate.net |

| Biological Response (log BR) | log Kow, Hammett Constant (σ) | Multiple Linear Regression | R² = 0.923 nih.gov |

Stereochemical Influences on Reactivity and Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact reactivity and molecular interactions. While this compound itself is achiral, its reactions or the introduction of substituents can create chiral centers, leading to stereoisomers (enantiomers or diastereomers).

The benzylic carbon, bonded to the hydroxyl group, is a key position for potential stereochemical complexity. If this alcohol undergoes a nucleophilic substitution reaction, the mechanism (SN1 or SN2) will dictate the stereochemical outcome. Studies on related enzyme-catalyzed reactions at benzylic positions have shown that the process can be highly stereospecific, occurring with a complete inversion of configuration at the reacting carbon center. nih.gov This highlights that even subtle differences in the spatial arrangement of groups around a reactive center can lead to distinct products.

Furthermore, if analogs of this compound were to contain chiral centers, either in the alkyl chain or on the benzyl ring, the resulting diastereomers could exhibit different reaction rates and biological activities. This is because the transition states leading to products would have different energies, and the fit within a chiral environment, such as an enzyme's active site, would vary between stereoisomers.

Correlation of Electronic and Steric Effects with Observed Chemical Phenomena

The chemical behavior of this compound and its analogs is governed by a complex interplay of electronic and steric effects.

Electronic Effects: The substituents on the benzene ring dictate its electron density and, consequently, its reactivity. The n-hexylthio group (-S-C₆H₁₃) at the meta-position has a dual electronic influence. The sulfur atom can donate electron density to the ring via resonance (p-π conjugation), which is an activating effect. Conversely, its electronegativity results in an inductive electron withdrawal. For thioethers, the resonance effect typically dominates, making the group an ortho-, para- director in electrophilic aromatic substitution. libretexts.org The hydroxymethyl group (-CH₂OH) is generally considered a weakly electron-withdrawing or deactivating group. In reactions such as the oxidation of the alcohol, electron-donating groups on the ring enhance the reaction rate, while electron-withdrawing groups decrease it. researchgate.netresearchgate.net

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the physical bulk of functional groups, which can hinder the approach of reactants. cdnsciencepub.commdpi.com The n-hexylthio group, particularly due to the flexible hexyl chain, exerts a steric influence on neighboring positions. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions on analogous substituted benzenes, a bulky group will often favor substitution at the less hindered para position over the ortho position. libretexts.orgyoutube.com Similarly, the steric bulk of the n-hexylthio group could influence the accessibility of the benzylic alcohol to reagents, potentially slowing down reactions compared to a less hindered analog like 3-methylthiobenzyl alcohol. The interplay between steric and electronic effects becomes particularly complex in cases like the solvolysis of substituted benzyl chlorides, where bulky ortho groups can lead to unexpected reactivity due to a combination of ground-state strain and stabilization of the transition state. cdnsciencepub.com

Applications in Advanced Materials Science Utilizing 3 N Hexylthiobenzyl Alcohol and Its Derivatives

Integration into Advanced Polymeric Systems and Composite Materials

No research was identified that specifically documents the integration of 3-n-Hexylthiobenzyl alcohol or its derivatives into advanced polymeric systems or composite materials.

Utilization in Functional Coatings and Surface Modification

There is no available literature detailing the use of this compound for the development of functional coatings or for surface modification applications.

Exploration in Nanostructured Materials and Nanocomposites

Scientific exploration of this compound within the realm of nanostructured materials and nanocomposites has not been reported in the available literature.

Role in Optoelectronic or Electronic Materials Development

The role of this compound in the development of optoelectronic or electronic materials is not documented in current scientific research.

Supramolecular Assembly and Self-Assembled Monolayer Formation

There are no studies available that describe the use of this compound in supramolecular assembly or the formation of self-assembled monolayers.

Biological Target Interaction Mechanisms of 3 N Hexylthiobenzyl Alcohol

Molecular Recognition and Ligand-Biomolecule Binding Studies

The interaction of 3-n-Hexylthiobenzyl alcohol with biological macromolecules is predicated on the principles of molecular recognition, where the compound's specific structural and electronic features dictate its binding affinity and selectivity for a target. The key moieties of this compound—the benzyl (B1604629) ring, the flexible n-hexyl chain, the thioether linkage, and the hydroxyl group—each contribute to the binding process through a variety of non-covalent interactions.

The thioether sulfur atom is a critical feature for molecular recognition. It can engage in unique non-covalent interactions known as sulfur bonds, including S···O and S···N interactions with the backbone or side chains of amino acid residues in a protein binding pocket nih.govacs.orgresearchgate.net. These interactions, which involve the electropositive region on the sulfur atom (the σ-hole), can contribute significantly to the stability of a ligand-protein complex nih.govacs.orgresearchgate.net. The benzyl group can participate in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions. The n-hexyl group, being lipophilic, will preferentially interact with hydrophobic pockets within a biological target, a common feature in the active sites of many enzymes researchgate.net. The terminal hydroxyl group is a classic hydrogen bond donor and acceptor, allowing for specific interactions with polar residues in a binding site.

An illustrative breakdown of the potential intermolecular forces involved in the binding of this compound to a hypothetical receptor is presented in Table 1.

| Functional Group | Potential Intermolecular Interactions | Interacting Amino Acid Residues (Examples) |

| Benzyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Thioether Linkage | Sulfur Bonding (S···O, S···N), van der Waals | Asparagine, Glutamine, Serine, Threonine |

| n-Hexyl Chain | Hydrophobic Interactions, van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Hydroxyl Group | Hydrogen Bonding (Donor and Acceptor) | Serine, Threonine, Aspartate, Glutamate, Histidine |

Enzyme Modulation (Inhibition/Activation) Mechanisms

Based on its structural similarity to known enzyme inhibitors, this compound is hypothesized to act as a modulator of enzyme activity. The presence of a benzyl alcohol moiety suggests a potential interaction with dehydrogenases, such as alcohol dehydrogenase (ADH). Many inhibitors of ADH are alcohol analogues that compete with the natural substrate, ethanol, for the active site. The binding of this compound to the enzyme's active site would prevent the binding of the substrate, thereby inhibiting the enzyme's catalytic activity.

The mechanism of inhibition could be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both worldscientific.combohrium.com. For alcohol dehydrogenase, uncompetitive inhibition is a known mechanism for some inhibitors, where the inhibitor binds to the enzyme-NADH complex worldscientific.combohrium.com. Given the lipophilic nature of the n-hexyl and benzyl groups, it is plausible that this compound could bind within the hydrophobic substrate-binding pocket of an enzyme like ADH.

Cellular Uptake and Intracellular Fate at a Molecular Level

The cellular uptake of a xenobiotic compound like this compound is largely governed by its physicochemical properties, particularly its lipophilicity researchgate.netnih.govpg.edu.pl. The presence of a long alkyl (n-hexyl) chain and an aromatic ring makes this molecule significantly lipophilic. Highly lipophilic molecules are generally able to traverse the lipid bilayer of cell membranes via passive diffusion pg.edu.plnih.gov. This process does not require a specific transporter protein and is driven by the concentration gradient of the compound across the membrane pg.edu.pl.

Once inside the cell, the intracellular fate of this compound would involve distribution into various cellular compartments and potential metabolic transformation. Due to its lipophilicity, the compound may preferentially partition into lipid-rich environments such as the endoplasmic reticulum and mitochondrial membranes.

Metabolically, thioethers are known to undergo oxidation to form sulfoxides and sulfones, reactions often catalyzed by cytochrome P450 enzymes in the liver frontiersin.org. The benzyl alcohol moiety could also be a target for oxidation by alcohol dehydrogenases to the corresponding aldehyde, which would then be further oxidized to a carboxylic acid wikipedia.org. These metabolic transformations generally serve to increase the water solubility of the compound, facilitating its eventual excretion from the body frontiersin.org.

A summary of the likely cellular processes is provided in Table 2.

| Process | Governing Principle/Mechanism | Key Cellular Components Involved |

| Cellular Entry | Passive Diffusion | Plasma Membrane (Lipid Bilayer) |

| Intracellular Distribution | Lipophilicity-driven partitioning | Endoplasmic Reticulum, Mitochondria, Lipid Droplets |

| Metabolic Transformation | Oxidation | Cytochrome P450 enzymes, Alcohol Dehydrogenases |

Computational Molecular Docking and Biomolecular Simulation of Interactions

In the absence of empirical structural data, computational methods such as molecular docking and biomolecular simulations serve as powerful tools to predict and analyze the interactions of this compound with potential biological targets .

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity begellhouse.comnih.govbegellhouse.comresearchgate.net. For this compound, a docking study could be performed using the crystal structure of a target enzyme, for example, human alcohol dehydrogenase. The software would place the molecule in the active site of the enzyme in various conformations and calculate a scoring function to estimate the binding energy. Such studies could reveal key interactions, such as hydrogen bonds formed by the hydroxyl group or hydrophobic interactions of the hexyl chain, that contribute to binding begellhouse.comnih.govbegellhouse.comresearchgate.net.

Biomolecular simulations, particularly molecular dynamics (MD) simulations, can provide a more dynamic picture of the binding process nih.gov. An MD simulation would treat the atoms of the ligand-protein complex as classical particles and simulate their movements over time. This can be used to assess the stability of the docked pose, observe conformational changes in the protein upon ligand binding, and calculate the free energy of binding with higher accuracy nih.gov. These computational approaches are invaluable for generating hypotheses about the mechanism of action of a novel compound and for guiding further experimental studies mdpi.com.

An example of hypothetical docking results for this compound with a target enzyme is shown in Table 3.

| Parameter | Hypothetical Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | HIS51, VAL294, ILE269 | Suggests specific amino acids involved in binding. |

| Predicted Inhibition Constant (Ki) | Low micromolar range | Suggests potential for potent enzyme inhibition. |

Environmental Fate and Degradation Pathways of 3 N Hexylthiobenzyl Alcohol

Biodegradation Mechanisms by Microbial Communities and Enzymes

The biodegradation of 3-n-Hexylthiobenzyl alcohol is anticipated to be carried out by diverse microbial communities present in soil and water. Microorganisms, particularly bacteria and fungi, are known to degrade aromatic compounds and thioethers. slideshare.net The degradation process likely involves initial enzymatic attacks on either the benzyl (B1604629) alcohol moiety or the n-hexylthio side chain.

The benzyl alcohol group is susceptible to oxidation by microbial alcohol dehydrogenases and oxidases. This would lead to the formation of 3-n-hexylthiobenzaldehyde, which can be further oxidized to 3-n-hexylthiobenzoic acid. nih.gov Aromatic ring cleavage is a common strategy employed by microorganisms to degrade such compounds. semanticscholar.orgnih.gov This process is typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechol or protocatechuate derivatives. These intermediates then undergo ring fission, either through ortho- or meta-cleavage pathways, ultimately funneling the breakdown products into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govunesp.br

The thioether linkage can be a target for microbial degradation as well. Oxidation of the sulfur atom can occur, leading to the formation of sulfoxides and subsequently sulfones. wikipedia.orgwikipedia.org Cleavage of the C-S bond can also take place, potentially releasing n-hexanethiol and 3-hydroxybenzyl alcohol or its oxidized derivatives. The alkyl chain can then be degraded through processes like β-oxidation.

Table 1: Plausible Microbial Degradation Pathways of this compound

| Initial Attack Site | Key Enzymes Involved (Putative) | Initial Transformation Products | Subsequent Intermediates |

| Benzyl alcohol moiety | Alcohol dehydrogenase, Benzaldehyde dehydrogenase | 3-n-Hexylthiobenzaldehyde, 3-n-Hexylthiobenzoic acid | Catechol or protocatechuate derivatives |

| Thioether linkage | Monooxygenases, Dioxygenases | 3-n-Hexylsulfinylbenzyl alcohol, 3-n-Hexylsulfonylbenzyl alcohol | n-Hexanethiol, 3-Hydroxybenzyl alcohol derivatives |

| Aromatic ring | Dioxygenases | Dihydroxylated ring intermediates | Ring cleavage products (e.g., muconic acid derivatives) |

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis, Chemical Oxidation)

Abiotic degradation processes contribute to the transformation of chemical compounds in the environment without the involvement of microorganisms. For this compound, hydrolysis, photolysis, and chemical oxidation are the primary abiotic degradation pathways to consider.

Hydrolysis: The thioether bond in this compound is generally stable to hydrolysis under typical environmental pH conditions. wikipedia.org While thioesters are more susceptible to hydrolysis, thioethers are relatively resistant. wikipedia.orgnih.govharvard.edu Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the absence of specific catalysts.

Photolysis: Aromatic compounds can undergo photolysis upon absorption of ultraviolet (UV) radiation from sunlight. The benzene (B151609) ring in this compound can absorb UV light, potentially leading to the cleavage of the C-S or C-C bonds. rsc.orgrsc.org The presence of the sulfur atom may influence the photochemical behavior, as organosulfur compounds can undergo a variety of photoreactions. rsc.orgrsc.orgpnas.org Photolysis in the atmosphere, if the compound is volatile enough to be present, would likely involve reactions with hydroxyl radicals, leading to a relatively short atmospheric half-life, similar to what is observed for benzyl alcohol. guidechem.com

Chemical Oxidation: In the environment, chemical oxidation can be mediated by reactive oxygen species such as hydroxyl radicals (•OH) and ozone (O3). The benzyl alcohol moiety can be oxidized to the corresponding aldehyde and carboxylic acid. jocpr.com The thioether group is also susceptible to oxidation, which would result in the formation of the corresponding sulfoxide (B87167) and sulfone. wikipedia.org These oxidized products are generally more water-soluble and may be more amenable to further degradation.

Table 2: Potential Abiotic Degradation Processes for this compound

| Degradation Process | Reactive Species/Conditions | Potential Transformation Products |

| Hydrolysis | Water (neutral, acidic, or basic pH) | Likely insignificant under typical environmental conditions |

| Photolysis | UV radiation (sunlight) | Ring-opened products, products of C-S or C-C bond cleavage |

| Chemical Oxidation | Hydroxyl radicals (•OH), Ozone (O3) | 3-n-Hexylthiobenzaldehyde, 3-n-Hexylthiobenzoic acid, 3-n-Hexylsulfinylbenzyl alcohol, 3-n-Hexylsulfonylbenzyl alcohol |

Identification and Characterization of Environmental Transformation Products

The degradation of this compound, through both biotic and abiotic pathways, will lead to the formation of various transformation products. The identification and characterization of these products are essential for a complete environmental risk assessment, as they may have their own toxicological and environmental fate profiles.

Based on the predicted degradation pathways, a range of transformation products can be anticipated.

Oxidation products of the alcohol group: 3-n-Hexylthiobenzaldehyde and 3-n-Hexylthiobenzoic acid.

Oxidation products of the thioether group: 3-n-Hexylsulfinylbenzyl alcohol and 3-n-Hexylsulfonylbenzyl alcohol.

Ring-hydroxylated products: Various hydroxylated derivatives of this compound.

Ring-cleavage products: Aliphatic acids and other smaller molecules resulting from the breakdown of the aromatic ring.

Cleavage products of the C-S bond: n-Hexanethiol and 3-hydroxybenzyl derivatives.

The identification of these transformation products in environmental samples or laboratory degradation studies would typically be performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for separating and identifying unknown metabolites and degradation products. Gas chromatography-mass spectrometry (GC-MS) can also be employed, especially for more volatile transformation products. nih.govpharm.or.jp

Environmental Partitioning and Mobility Across Different Compartments (Soil, Water, Air)

The environmental partitioning and mobility of this compound will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a hydrophobic organic compound, it is expected to have low water solubility and a high affinity for organic matter. nih.gov

Soil: In the soil compartment, this compound is likely to exhibit strong sorption to soil organic matter due to its hydrophobic nature. nih.govnih.gov This sorption will reduce its mobility in soil and its bioavailability to soil microorganisms. The extent of sorption will depend on the organic carbon content of the soil. For ionizable organic compounds, mobility in soil is also influenced by soil pH and surface charge. acs.org

Water: In aquatic environments, the compound is expected to partition to sediment and suspended organic particles. Its low water solubility will limit its concentration in the dissolved phase. Volatilization from water surfaces to the atmosphere may occur, depending on its Henry's Law constant.

Air: The potential for atmospheric transport will depend on the compound's volatility. If it enters the atmosphere, it is expected to be degraded by photochemically produced hydroxyl radicals. guidechem.com Long-range atmospheric transport is a characteristic of some persistent organic pollutants. wikipedia.org

The mobility of a substance is a key factor in determining its potential to contaminate water resources. nih.govacs.org Given its expected hydrophobicity, the mobility of this compound in the environment is likely to be low.

Methodologies for Assessing Environmental Persistence and Bioavailability

Assessing the environmental persistence and bioavailability of this compound requires a combination of laboratory studies, modeling, and potentially field monitoring. oup.comresearchgate.netoup.com

Environmental Persistence: The persistence of an organic compound is determined by its degradation half-life in various environmental compartments (soil, water, sediment, and air). researchgate.net Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to measure degradation rates under controlled laboratory conditions.

Ready Biodegradability Tests (e.g., OECD 301 series): These screening tests assess the potential for rapid and complete biodegradation.

Simulation Tests (e.g., OECD 307, 308, 309): These tests simulate environmental conditions in soil, water-sediment systems, and surface water to determine degradation rates and half-lives in these compartments. nih.gov

Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic degradation by hydrolysis.

Phototransformation in Water and Air: Laboratory studies can be conducted to measure the rate of degradation by photolysis.

Bioavailability: Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. nih.govosti.govresearchgate.netresearchgate.netnih.gov For hydrophobic compounds like this compound, bioavailability in soil and sediment is often limited by strong sorption.

Chemical Extraction Methods: Mild extraction techniques using solvents or cyclodextrins can be used to estimate the bioavailable fraction.

Passive Sampling Devices: These devices can be deployed in water, soil, or sediment to measure the freely dissolved concentration of the compound, which is considered to be a good indicator of its bioavailability. nih.gov

Bioaccumulation Studies: Laboratory or field studies with relevant organisms (e.g., fish, invertebrates) can directly measure the uptake and accumulation of the compound.

By integrating data from these various assessment methodologies, a comprehensive picture of the environmental fate, persistence, and potential risks of this compound can be developed.

Derivatization and Chemical Modification Strategies for 3 N Hexylthiobenzyl Alcohol

Esterification Reactions for Chromatographic and Spectroscopic Analysis

Esterification is a fundamental derivatization technique for alcohols, converting the polar hydroxyl group into a less polar ester. This transformation is highly beneficial for gas chromatography (GC) analysis as it increases the volatility and thermal stability of the analyte. For 3-n-Hexylthiobenzyl alcohol, esterification can significantly improve peak shape and reduce tailing on common GC columns.

One of the most classic methods is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid anhydrides or acyl chlorides can be used for a more rapid and quantitative reaction at room temperature. For analytical purposes, the choice of carboxylic acid can be tailored. For instance, using a fluorinated carboxylic acid can enhance detection by electron capture detection (ECD) in GC.

Recent studies have focused on developing more efficient and environmentally benign catalysts for esterification. For example, sulfated metal-incorporated MCM-48 has been demonstrated as a stable and reusable heterogeneous catalyst for the esterification of benzyl (B1604629) alcohol with acetic acid, achieving high selectivity for benzyl acetate. nih.gov Such catalytic systems offer high yields under mild conditions and are potentially applicable to this compound. nih.govresearchgate.net

Table 1: Common Esterification Reagents and Methods for Benzyl Alcohols

| Reagent/Method | Catalyst | Typical Conditions | Purpose |

|---|---|---|---|

| Acetic Acid | Sulfuric Acid (H₂SO₄) | Heat | GC analysis (FID) |

| Acetic Anhydride (B1165640) | Pyridine | Room Temperature | GC analysis (FID) |

| Trifluoroacetic Anhydride (TFAA) | None/Pyridine | Room Temperature | GC analysis (ECD) |

Acylation and Silylation for Enhanced Chromatographic Separation and Detection

Acylation and silylation are two of the most prevalent derivatization techniques employed to prepare alcohols for chromatographic analysis, particularly GC-MS. These methods effectively "cap" the active hydrogen of the hydroxyl group, leading to derivatives that are more volatile, less polar, and more thermally stable. libretexts.org

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. For this compound, this is typically achieved by reaction with an acyl chloride or anhydride in the presence of a base catalyst. osti.govnih.gov Benzoyl chloride, for example, reacts with the alcohol to form a benzoate (B1203000) ester, which has excellent chromatographic properties and produces characteristic fragments in mass spectrometry, aiding in structural elucidation. acs.orgnih.gov Acetylation, using reagents like acetic anhydride, is another common approach. researchgate.net

Silylation involves the replacement of the active proton of the hydroxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. youtube.com Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective and react rapidly with alcohols to produce TMS ethers. youtube.com These derivatives exhibit significantly increased volatility, making them ideal for GC-MS analysis. The choice of silylating reagent can influence the stability of the derivative and the complexity of the resulting chromatogram. osti.gov

Table 2: Comparison of Acylation and Silylation for Derivatization of Alcohols

| Technique | Common Reagents | Advantages for Chromatography |

|---|---|---|

| Acylation | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride | Stable derivatives, characteristic mass spectra. nih.gov |

| Silylation | BSTFA, MSTFA, TMCS | Increased volatility, rapid reaction, versatile for multiple functional groups. youtube.com |

Introduction of Chromophores or Fluorophores for Optical Detection

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization is often employed not to increase volatility, but to introduce a moiety that can be readily detected by UV-Vis or fluorescence detectors. libretexts.org Since the benzyl group of this compound possesses some UV absorbance, introducing a strong chromophore or a fluorophore can dramatically enhance detection sensitivity and selectivity. libretexts.orgresearchgate.net

This is achieved by reacting the alcohol with a derivatizing agent that contains a chromophoric or fluorophoric group. These reagents are typically designed to react specifically with the hydroxyl group.

Chromophoric Derivatization: Reagents like 3,5-dinitrobenzoyl chloride can be reacted with this compound. The resulting ester will have a very strong UV absorbance due to the dinitrophenyl group, allowing for detection at very low concentrations. greyhoundchrom.com

Fluorophoric Derivatization: For even greater sensitivity, fluorescent tags can be introduced. Reagents such as dansyl chloride or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol react with alcohols to produce highly fluorescent derivatives. nih.gov This allows for detection at picomole or even femtomole levels, which is crucial for trace analysis. nih.gov

Table 3: Derivatization Reagents for Enhanced Optical Detection in HPLC

| Reagent | Type | Detection Method | Key Advantage |

|---|---|---|---|

| 3,5-Dinitrobenzoyl chloride | Chromophoric | UV-Vis | High molar absorptivity, improved detection limits. greyhoundchrom.com |

| Dansyl chloride | Fluorophoric | Fluorescence | High sensitivity, selective detection. |

Synthesis of Conjugates for Functionalization and Advanced Applications

Beyond analytical derivatization, the hydroxyl group of this compound serves as a key handle for synthesizing conjugates with other molecules, thereby imparting new functionalities. This allows for the integration of the molecule into larger systems for advanced applications.

The synthesis of such conjugates can be achieved through various chemical reactions that form stable covalent bonds. Esterification and etherification are common strategies. acs.orgresearchgate.net For instance, the alcohol can be attached to the functional groups of macromolecules. researchgate.net This approach can be used to anchor the molecule to a solid support for use in catalysis or to conjugate it to a biomolecule for targeted delivery applications. The thioether linkage present in the molecule can also be a site for further functionalization, potentially through oxidation to a sulfoxide (B87167) or sulfone, which would alter the polarity and chemical reactivity of the entire molecule. researchgate.net

Catalytic Applications and Roles of 3 N Hexylthiobenzyl Alcohol

Role as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, the utility of a molecule often hinges on its ability to coordinate with a metal center and influence its catalytic activity. While specific studies detailing the use of 3-n-Hexylthiobenzyl alcohol as a ligand are not extensively documented, its structural features suggest potential applicability. The sulfur atom in the hexylthio group and the oxygen atom of the alcohol moiety could act as coordination sites, forming stable complexes with transition metals. Such metal-ligand cooperation is a cornerstone of many catalytic processes. researchgate.net The nature of the ligand can significantly impact the catalyst's performance, including its activity, selectivity, and stability. mdpi.comresearchgate.net For instance, in reactions such as cross-coupling, hydrogenation, and oxidation, the electronic and steric environment provided by the ligand is crucial for achieving the desired outcome. dicp.ac.cn

Precursor for the Development of Heterogeneous Catalysts (e.g., Supported Metal Catalysts)

Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation and recyclability. This compound can serve as a precursor for the synthesis of such catalysts. For example, it can be used to modify the surface of support materials like silica, alumina, or carbon nanotubes, thereby creating anchoring sites for metal nanoparticles. mdpi.com The sulfur atom can have a strong affinity for certain metals, facilitating the formation of well-dispersed and stable metal catalysts. nih.gov The resulting supported metal catalysts could find applications in various transformations, including the selective oxidation of alcohols. mdpi.com The choice of support and the method of catalyst preparation are critical factors that determine the final catalytic properties. nih.gov

Involvement in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Amino alcohols, a class of compounds structurally related to this compound, have been successfully employed as organocatalysts in various asymmetric reactions. researchgate.net The hydroxyl group in these molecules can participate in hydrogen bonding interactions, activating the substrate, while another functional group provides the necessary reactivity. Although direct evidence for the use of this compound in organocatalytic systems is limited, its bifunctional nature—possessing both a hydroxyl group and a sulfur-containing moiety—suggests it could be a promising candidate for further investigation in this area. researchgate.net

Reactant or Substrate in Biocatalytic Transformations (e.g., via Alcohol Dehydrogenases)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com Substituted benzyl (B1604629) alcohols are known substrates for many ADHs. The conversion of benzaldehyde to benzyl alcohol by whole-cell biocatalysis has been demonstrated, highlighting the potential for enzymatic transformations of such compounds. mdpi.com While specific studies on the biocatalytic transformation of this compound are not prevalent, it is plausible that this compound could serve as a substrate for certain ADHs, enabling the synthesis of the corresponding aldehyde or facilitating other enzymatic modifications.

Electrochemical Catalysis Applications (e.g., Anodic Oxidation, Cathodic Reduction)

Electrochemical methods offer a green and sustainable approach to chemical synthesis. The electrocatalytic oxidation of alcohols, particularly benzyl alcohol and its derivatives, has been a subject of significant research. mdpi.com These reactions typically involve the use of a mediator or a modified electrode surface to facilitate the electron transfer process. chemrxiv.orgnih.gov For instance, the anodic oxidation of benzyl alcohol can yield benzaldehyde or benzoic acid depending on the reaction conditions. researchgate.netnih.gov The presence of the hexylthio substituent in this compound could influence its electrochemical behavior, potentially affecting the oxidation potential and the selectivity of the process. Further research is needed to explore the specific applications of this compound in electrochemical catalysis.

Q & A